6-Hydroxy-3-methoxy-2-methylbenzoic acid
Description
Contextualization within the Class of Hydroxy- and Methoxybenzoic Acids
Hydroxy- and methoxybenzoic acids are a widespread class of phenolic compounds found throughout nature and utilized extensively in synthetic chemistry. mdpi.com These compounds are characterized by a benzene (B151609) ring substituted with at least one hydroxyl (-OH) and one carboxyl (-COOH) group, with methoxy (B1213986) (-OCH3) groups also commonly present. mdpi.com The positions of these functional groups on the aromatic ring give rise to a vast number of isomers, each with distinct chemical and physical properties.
For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) is a well-known analgesic and a key precursor in the synthesis of aspirin. nih.gov Other isomers, such as p-hydroxybenzoic acid (4-hydroxybenzoic acid), are used as preservatives in food and cosmetics. globalresearchonline.netresearchgate.net The addition of a methoxy group, as seen in vanillic acid (4-hydroxy-3-methoxybenzoic acid), further diversifies the properties and applications of these compounds, often imparting antioxidant and antimicrobial activities. globalresearchonline.net
6-Hydroxy-3-methoxy-2-methylbenzoic acid is a more complex member of this family. Its structure can be compared to simpler, related compounds:
Salicylic acid (2-hydroxybenzoic acid): The foundational structure, providing the acidic and phenolic character. nih.gov
3-Methoxysalicylic acid (2-hydroxy-3-methoxybenzoic acid): An isomer that shares the hydroxyl and methoxy substituents but lacks the methyl group. sigmaaldrich.comfoodb.ca
6-Methylsalicylic acid (2-hydroxy-6-methylbenzoic acid): A polyketide derivative found in various fungi and plants, it is a precursor to many antibiotics and anticancer agents. nih.govcaymanchem.com
The specific substitution pattern of this compound—with the hydroxyl at position 6, the methoxy at position 3, and the methyl at position 2 relative to the carboxylic acid—creates a unique electronic and steric environment. This arrangement influences its reactivity and its potential to interact with biological targets, distinguishing it from other members of the hydroxy- and methoxybenzoic acid class.
Significance as a Research Scaffold for Chemical and Biological Investigations
A "research scaffold" or "building block" in chemistry refers to a core molecular structure that can be systematically modified to create a library of related compounds. This compound serves as a valuable scaffold due to its multiple functional groups, which can be selectively targeted for chemical transformations.
Chemical Synthesis:
The carboxylic acid, hydroxyl, and methoxy groups, along with the aromatic ring itself, provide multiple reaction sites. For example:
The carboxylic acid can be converted into esters, amides, or other derivatives.
The hydroxyl group can be alkylated, acylated, or used in coupling reactions.
The aromatic ring can undergo further substitution reactions.
This versatility allows chemists to use this compound as a starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. For instance, related methoxybenzoic acids are used as catalysts in asymmetric synthesis, a crucial process for producing enantiomerically pure pharmaceuticals. chemicalbook.com A patent has described the use of 2-methyl-3-methoxybenzoic acid as an intermediate in the synthesis of methoxyfenozide, an insect growth regulator. google.com
Biological Investigations:
The structural motifs present in this compound are found in many naturally occurring, biologically active compounds. Derivatives of hydroxybenzoic acids have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.comglobalresearchonline.net
For example, research on various hydroxy- and methoxybenzoic acid derivatives has demonstrated their potential as:
Antifeedants: A study on isomers of methyl hydroxy-methoxybenzoate found that methyl 2-hydroxy-3-methoxybenzoate had a significant antifeedant effect on the pine weevil, a major forestry pest. diva-portal.org
Antimicrobial agents: Salicylanilide derivatives, which are structurally related, have been investigated for their activity against Mycobacterium tuberculosis. researchgate.net
Enzyme inhibitors: Some derivatives have been shown to inhibit enzymes like phospholipase A2 and hyaluronidase. researchgate.net
By using this compound as a scaffold, researchers can synthesize new derivatives and screen them for various biological activities. This approach is fundamental to the discovery of new therapeutic agents and agrochemicals. The specific substitution pattern of this compound provides a unique starting point for creating novel structures that may exhibit enhanced or entirely new biological effects compared to their simpler analogues.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| Appearance | Powder |
| Melting Point | 147-150 °C |
| Solubility | Soluble in methanol (B129727), insoluble in water. chemicalbook.com |
| CAS Number | 55289-06-0 |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | 2-Methyl-3-methoxy-6-hydroxybenzoic acid |
| Salicylic acid | 2-Hydroxybenzoic acid |
| p-Hydroxybenzoic acid | 4-Hydroxybenzoic acid |
| Vanillic acid | 4-Hydroxy-3-methoxybenzoic acid |
| 3-Methoxysalicylic acid | 2-Hydroxy-3-methoxybenzoic acid sigmaaldrich.com |
| 6-Methylsalicylic acid | 2-Hydroxy-6-methylbenzoic acid caymanchem.com |
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
6-hydroxy-3-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
ZHXJVMSSRKZPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)OC |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Relationships for Aromatic Polyketides and Benzoic Acid Scaffolds
Proposed Biosynthetic Routes to Methoxy-Hydroxybenzoic Acid Backbones
The structure of 6-Hydroxy-3-methoxy-2-methylbenzoic acid strongly suggests a biosynthetic origin from the polyketide pathway, analogous to the well-studied fungal metabolite 6-methylsalicylic acid (6-MSA). caymanchem.com Fungal aromatic polyketides are synthesized by large, multifunctional enzymes known as non-reducing iterative polyketide synthases (NR-PKSs). nih.gov
The proposed route to the core backbone begins with a starter unit, likely acetyl-CoA, which is extended by multiple condensations with malonyl-CoA units. For a substituted benzoic acid scaffold like this, the assembly would be carried out by an iterative PKS. This enzyme controls the selection of starter and extender units, dictates the final chain length, and catalyzes the crucial cyclization and aromatization reactions to form the aromatic ring. nih.govnih.gov Following the formation of a 6-methylsalicylic acid-like intermediate, subsequent tailoring reactions, such as hydroxylation and methylation, would be required to produce the final this compound structure.
Enzymatic Steps and Intermediates in Aromatic Compound Biogenesis
The biosynthesis of aromatic polyketides is a multi-step process orchestrated by a suite of enzymes or enzymatic domains. The core of this process is the Polyketide Synthase (PKS). mdpi.com
Key Enzymatic Steps:
Chain Initiation: The process starts when an acyltransferase (AT) domain loads a starter unit (e.g., acetyl-CoA) onto the acyl carrier protein (ACP) domain. mdpi.com
Chain Elongation: The ketosynthase (KS) domain catalyzes the decarboxylative Claisen condensation between the growing polyketide chain attached to the KS domain and a malonyl-CoA extender unit loaded on the ACP. This cycle is repeated iteratively to build the full-length poly-β-keto chain. nih.govmdpi.com
Cyclization and Aromatization: Once the linear intermediate reaches the correct length, it is folded into a specific conformation within a cyclase domain. Intramolecular aldol (B89426) or Claisen condensations lead to the formation of the aromatic ring. nih.govacs.org A thioesterase (TE) domain is often responsible for releasing the final product from the PKS enzyme. nih.gov
Post-PKS Modifications: The initial aromatic product is often further modified by "tailoring" enzymes. To arrive at this compound from a 6-methylsalicylic acid intermediate, two key modifications are necessary:
Hydroxylation: A monooxygenase, likely a cytochrome P450 enzyme, would catalyze the introduction of a hydroxyl group at the C-3 position of the benzene (B151609) ring.
Methylation: An O-methyltransferase (OMT) would then transfer a methyl group from a donor like S-adenosyl methionine (SAM) to the newly installed hydroxyl group, forming the final methoxy (B1213986) group. researchgate.net
The primary intermediate in this process is the enzyme-bound poly-β-keto chain, which is highly reactive and poised for the cyclization reactions that define the final aromatic structure. nih.gov
Mechanistic Insights into Enzymatically Induced Rearrangements
The transformation of the linear polyketide chain into a stable aromatic ring is a critical step governed by the PKS. The enzyme's cyclase domain provides a template that forces the reactive poly-β-keto intermediate into a specific three-dimensional fold. nih.gov
This precise folding aligns the carbon atoms for intramolecular cyclization reactions. The formation of the carbocyclic ring typically proceeds through a series of aldol and/or Claisen-like condensations. acs.org For example, the initial cyclization might involve an aldol condensation between the carbonyl carbon at C-2 and the methylene (B1212753) carbon at C-7 of the polyketide chain. nih.gov Subsequent dehydration reactions lead to the formation of the aromatic system.
The PKS maintains strict control over the regioselectivity of these cyclizations, ensuring that alternative, non-productive folding patterns are avoided. nih.govacs.org This enzymatic control is fundamental to the structural diversity of polyketide natural products, allowing for the generation of specific aromatic scaffolds from a common set of simple building blocks. nih.gov
Advanced Synthetic Methodologies and Chemical Transformations of 6 Hydroxy 3 Methoxy 2 Methylbenzoic Acid
De Novo Synthetic Routes to 6-Hydroxy-3-methoxy-2-methylbenzoic Acid and Analogues
The construction of the substituted benzoic acid core of this compound from simpler precursors requires precise control over the introduction of functional groups.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of benzoic acid derivatives. acs.orgcapes.gov.brnih.gov This method utilizes a directing group to position a metalating agent (typically an organolithium reagent) at a specific ortho position. For precursors to this compound, the carboxylate and methoxy (B1213986) groups can both serve as directing groups.
For instance, the treatment of unprotected 2-methoxybenzoic acid with sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C results in deprotonation exclusively at the C6 position, which is ortho to the carboxylate group. acs.orgbohrium.comorganic-chemistry.org Quenching this lithiated species with an electrophile like methyl iodide (MeI) would furnish a 2-methoxy-6-methylbenzoic acid derivative, a key structural element of the target molecule. bohrium.com The regioselectivity can be reversed by using a different base system, such as n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK), which directs metalation to the C3 position, ortho to the methoxy group. acs.orgcapes.gov.brnih.govorganic-chemistry.org This tunable regioselectivity is crucial for synthesizing specifically substituted benzoic acid building blocks that are otherwise difficult to access through classical electrophilic substitution, which often yields mixtures of isomers. bohrium.com
Ruthenium-catalyzed C-H functionalization offers another modern approach. For example, a carboxylate-directed ortho-C-H allylation of benzoic acids has been developed using a [Ru(p-cymene)Cl₂]₂ catalyst, allowing for the introduction of an allyl group at the ortho position. nih.gov While not a direct route to the methyl group, this demonstrates the potential of transition-metal catalysis in the selective functionalization of benzoic acid scaffolds.
The synthesis of this compound is often embedded within the larger context of synthesizing complex natural products like mycophenolic acid (MPA). nih.govrsc.org The biosynthesis of MPA involves the polyketide synthase MpaC, which assembles 5-methylorsellinic acid from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (SAM). researchgate.net Laboratory syntheses often mimic this modular construction.
A common synthetic strategy involves building the aromatic ring with the correct substitution pattern. For example, a multi-step sequence could start from a simpler, commercially available substituted phenol (B47542) or benzoic acid. A reported synthesis of 2-methoxy-6-methylbenzoic acid, a closely related structure, starts from 2-methyl-6-nitrobenzoic acid. google.com This precursor undergoes a sequence of reactions:
Reduction: The nitro group is reduced to an amine.
Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
Methylation: The newly introduced hydroxyl group is methylated.
Ester Hydrolysis: If the synthesis was performed on an ester derivative for protecting the carboxylic acid, the final step would be hydrolysis to yield the free acid. google.com
Table 1: Example of a High-Yield Hydrolysis Step
| Reactant | Reagents | Conditions | Product | Yield |
|---|
Esterification and hydrolysis are fundamental reactions in the synthesis of this compound and its analogues. The carboxylic acid group is often protected as an ester to prevent it from interfering with other reactions, such as organometallic additions or reductions.
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). For example, 3-hydroxybenzoic acid can be esterified using methanol (B129727) (MeOH) and a catalytic amount of concentrated sulfuric acid (H₂SO₄) to yield methyl 3-hydroxybenzoate. rasayanjournal.co.in A similar method involves treating 3-methoxy-4-hydroxybenzoic acid with thionyl chloride in methanol to produce methyl 4-hydroxy-3-methoxybenzoate. mdpi.com
Hydrolysis (Saponification): The reverse reaction, hydrolysis, is used to deprotect the ester and regenerate the carboxylic acid. This is commonly performed under basic conditions (saponification), followed by an acidic workup. jk-sci.com For sterically hindered esters, which can be resistant to hydrolysis, more robust methods are required. google.comarkat-usa.orgacs.org Non-aqueous systems, such as using sodium hydroxide (B78521) in a mixture of methanol and dichloromethane (B109758) (CH₂Cl₂), have been shown to efficiently saponify hindered esters at room temperature, which is advantageous for sensitive molecules. arkat-usa.orgresearchgate.net For example, a 15% aqueous sodium hydroxide solution in refluxing methanol has been used to hydrolyze methyl 2-methoxy-3-methylbenzoate to the corresponding acid in 90% yield. chemicalbook.com
These protection-deprotection steps are crucial for managing functional group compatibility throughout a synthetic sequence. google.com
Design and Synthesis of Structurally Modified Analogues and Derivatives
Modifying the core structure of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.
The phenolic hydroxyl and methoxy groups are key sites for chemical modification. nih.govresearchgate.netresearchgate.net
Modification of the Hydroxyl Group: The hydroxyl group can be readily alkylated or acylated. Alkylation, such as methylation or benzylation, is typically performed using an alkyl halide (e.g., dimethyl sulfate, benzyl (B1604629) bromide) and a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. rasayanjournal.co.inmdpi.com For example, methyl 4-hydroxy-3-methoxybenzoate was alkylated with 1-bromo-3-chloropropane (B140262) using K₂CO₃ in DMF at 70°C. mdpi.com Acylation can be achieved using acyl chlorides or anhydrides to form ester linkages.
Modification of the Methoxy Group: The methoxy group is an ether linkage that can be cleaved to reveal a hydroxyl group. This is typically achieved under harsh conditions using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). Selective cleavage can be challenging, especially if other sensitive groups are present. Alternatively, the conversion of phenolic compounds over zeolite catalysts can also transform methoxy and hydroxyl functionalities. rsc.org The relative position of hydroxyl and methoxy groups can significantly influence their reactivity and the properties of the resulting molecule. researchgate.net
Introducing new substituents onto the aromatic ring can dramatically alter the molecule's properties.
Halogenation: Direct electrophilic halogenation of the aromatic ring can introduce chlorine, bromine, or iodine atoms. The position of substitution is directed by the existing activating groups (hydroxyl, methoxy, alkyl). libretexts.orglibretexts.orgmsu.edu The hydroxyl and methoxy groups are ortho, para-directing. Given the substitution pattern of this compound, the C4 and C5 positions would be the most likely sites for electrophilic attack. Regiocontrol can be achieved through methods like directed ortho-metalation, where a lithiated intermediate is quenched with a halogen source (e.g., C₂Cl₆, Br₂, I₂) to install a halogen at a specific position. bohrium.com Another approach involves the benzylic halogenation of the methyl group using N-bromosuccinimide (NBS) or similar reagents under radical conditions, or by feeding halogen gas to a solution of an alkylbenzoic acid ester. google.commsu.edu
Alkylation: New alkyl groups can be introduced via Friedel-Crafts alkylation, although this method is often plagued by issues of polyalkylation and carbocation rearrangements. A more controlled method is to use directed ortho-metalation followed by quenching with an alkyl halide. bohrium.com Nickel-catalyzed reductive arylation has also been developed as a method for C–H functionalization, providing a means to form new carbon-carbon bonds. acs.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Mycophenolic acid |
| 2-Methoxybenzoic acid |
| sec-Butyllithium (s-BuLi) |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Methyl iodide (MeI) |
| 2-Methoxy-6-methylbenzoic acid |
| n-Butyllithium (n-BuLi) |
| Potassium tert-butoxide (t-BuOK) |
| 2-Methyl-6-nitrobenzoic acid |
| Dimethyl sulfate |
| Sodium hydroxide |
| Methanol |
| Dichloromethane |
| Methyl 2-methoxy-3-methylbenzoate |
| 3-Hydroxybenzoic acid |
| Sulfuric acid |
| Methyl 3-hydroxybenzoate |
| 3-Methoxy-4-hydroxybenzoic acid |
| Thionyl chloride |
| Methyl 4-hydroxy-3-methoxybenzoate |
| 1-Bromo-3-chloropropane |
| Potassium carbonate (K₂CO₃) |
| N-bromosuccinimide (NBS) |
| 5-Methylorsellinic acid |
| Acetyl-CoA |
| Malonyl-CoA |
| S-Adenosylmethionine (SAM) |
| 2-Hydroxy-6-methyl benzoate (B1203000) |
| Hydrogen bromide (HBr) |
Synthesis of Benzoic Acid Conjugates and Ester Derivatives
The synthesis of conjugates and ester derivatives of this compound involves standard organic chemistry transformations targeting the carboxylic acid and hydroxyl functional groups. These modifications are crucial for altering the molecule's physicochemical properties and for creating new compounds for various research applications.
Esterification of the carboxylic acid group is a common transformation. This can be achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. For instance, reaction with methanol yields the corresponding methyl ester. This process is reversible, and to drive the reaction towards the product, water is typically removed as it is formed. byjus.com A general route to synthesize methyl esters of hydroxy-methoxybenzoic acids involves direct esterification of the parent acid. diva-portal.org Another approach involves the hydrolysis of a methyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification. google.com This reversibility allows for both the synthesis and deprotection of the ester group.
The synthesis of various ester derivatives can be accomplished using different alcohols under similar acidic conditions. For example, the preparation of 3-alkoxy methyl benzoates can be achieved through the etherification of a hydroxyl group followed by esterification of the carboxylic acid, or vice-versa. rasayanjournal.co.in
Benzoic acid conjugates, particularly amide conjugates, are synthesized by coupling the carboxylic acid with an amine. This reaction typically requires an activation step for the carboxylic acid. A common method involves converting the benzoic acid into a more reactive acyl chloride, which then readily reacts with an amine. Alternatively, coupling agents can be used to facilitate the direct formation of an amide bond. For example, isothiocyanates have been used to activate carboxylic acids, which then couple with amines to form amides in a process mediated by a copper catalyst. rsc.org This method has shown compatibility with benzoic acids bearing electron-donating groups. rsc.org
The hydroxyl group on the aromatic ring can also be a site for derivatization, such as etherification, which can be performed before or after esterification or conjugation to yield a variety of derivatives. rasayanjournal.co.in
Table 1: Examples of Esterification Reactions for Substituted Benzoic Acids
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3-Hydroxybenzoic acid | Methanol, Conc. H₂SO₄ | 3-Hydroxy methyl benzoate | Fischer Esterification |
| 2-Hydroxy-6-methyl benzoate | Dimethyl sulfate, Base | 2-Methoxy-6-methyl benzoate | Methylation (Etherification) |
| 2-Methoxy-6-methylbenzoic acid methyl ester | NaOH, H₂O then H⁺ | 2-Methoxy-6-methylbenzoic acid | Saponification (Hydrolysis) |
Mechanistic Analysis of Key Chemical Reactions Involving this compound
The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the hydroxyl group, the methoxy group, and the aromatic ring. The interplay of these groups governs the mechanisms of its reactions.
Oxidation and Reduction Reactions of Substituted Benzoic Acids
The aromatic ring of benzoic acid is generally resistant to oxidation under mild conditions. However, alkyl substituents on a benzene (B151609) ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a hot acidic solution. libretexts.org The benzoic acid moiety itself, however, is stable to such conditions. For this compound, the aromatic ring and the existing carboxyl group are already in a high oxidation state and are not readily oxidized further. The methyl group could potentially be oxidized under harsh conditions, but the existing substitution pattern influences its reactivity.
The reduction of substituted benzoic acids can proceed through different mechanisms. The electrochemical reduction of benzoic acid and its derivatives has been studied at various electrodes. acs.orgresearchgate.net A common mechanism observed is a CE type, where a chemical step (dissociation of the carboxylic acid) precedes the electron transfer (reduction of the proton). acs.orgresearchgate.net The general process involves the dissociation of the acid to form a proton, which is then reduced. At more negative potentials, the benzoate itself can be reduced to a radical anion. researchgate.net The substituents on the benzoic acid ring can influence the reduction potential.
Table 2: General Mechanisms in Oxidation and Reduction of Benzoic Acids
| Reaction Type | General Mechanism | Key Intermediates / Steps | Influencing Factors |
| Oxidation | Oxidation of benzylic carbons | Free radical attack at benzylic position | Presence of benzylic hydrogens |
| Reduction | Electrochemical Reduction (CE Mechanism) | Acid dissociation (Chemical step) followed by Electron transfer to the proton | Electrode material, solvent, substituents on the ring |
Nucleophilic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is generally challenging for benzene rings unless they are activated by potent electron-withdrawing groups. The carboxyl group (-COOH) in benzoic acid is an electron-withdrawing and deactivating group. patsnap.com This deactivation makes the ring less susceptible to electrophilic attack but, in principle, more susceptible to nucleophilic attack. patsnap.com The electron-withdrawing nature of the carboxyl group reduces the electron density of the aromatic ring, particularly at the ortho and para positions.
For a nucleophilic substitution to occur on the aromatic ring of this compound, a nucleophile would need to attack the ring and displace a leaving group (like a halide, if one were present). The reaction typically proceeds via a two-step mechanism:
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The substituents already present on the ring of this compound (hydroxyl, methoxy, and methyl groups) are generally electron-donating, which would counteract the electron-withdrawing effect of the carboxyl group, making standard SNAr reactions less favorable compared to a ring substituted only with strong electron-withdrawing groups (like nitro groups). Therefore, direct nucleophilic substitution on the unsubstituted positions of the ring is highly unlikely. If a suitable leaving group were present, the regioselectivity of the attack would be influenced by the combined electronic effects of all substituents.
Investigations into the Biological Activities of 6 Hydroxy 3 Methoxy 2 Methylbenzoic Acid and Its Derivatives
Enzyme Modulation and Inhibition Studies in Preclinical Models
The structural characteristics of 6-hydroxy-3-methoxy-2-methylbenzoic acid and its analogs have prompted investigations into their interactions with various enzymes, revealing potential for therapeutic applications through the modulation of key biological pathways.
Interaction with Specific Enzymes (e.g., Viral Replication Enzymes, Protein Kinases)
Derivatives of benzoic acid, including those with methoxy (B1213986) and hydroxy substitutions, have been identified as inhibitors of critical viral enzymes. For instance, certain 3-(adenosylthio)benzoic acid derivatives have been synthesized and shown to inhibit the SARS-CoV-2 nsp14 guanine-N7-methyltransferase, an enzyme essential for viral RNA capping and subsequent protein translation. nih.govmdpi.com The introduction of different functional groups to the benzoic acid scaffold, such as chloro or methoxy groups, modulates the inhibitory activity against this viral methyltransferase. nih.govmdpi.com Specifically, a methoxy group at the 2-position of the benzoic acid ring was well-tolerated and resulted in similar potency to the parent compound in inhibiting nsp14. nih.govmdpi.com
Furthermore, the broader class of benzoic acid derivatives has been explored for its impact on protein kinases. Some pyrazine (B50134) derivatives incorporating a benzoic acid moiety have been identified as inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase involved in a multitude of cellular processes. nih.gov Modifications to the benzoic acid portion of these molecules influence their potency and selectivity. nih.gov While direct studies on this compound are limited in this context, the principle that substituted benzoic acids can interact with and modulate the activity of protein kinases is established.
Modulation of Key Biochemical Pathways
Additionally, some benzoic acid derivatives are known to inhibit bacterial Type III Secretion Systems (T3SS), which are complex protein appendages used by many pathogenic bacteria to inject virulence factors into host cells. While direct evidence for this compound is not available, related compounds like 4-methoxy-cinnamic acid have demonstrated this inhibitory effect, suggesting that the benzoic acid scaffold can modulate pathways essential for bacterial pathogenicity.
Antimicrobial Efficacy in In Vitro Systems
Substituted benzoic acids have been a subject of interest for their antimicrobial properties, with studies demonstrating efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity, Including Against Resistant Strains (e.g., MRSA)
Research has shown that benzoic acid derivatives can exhibit significant antibacterial properties. A study on marinopyrrole derivatives, which incorporate a substituted benzoyl moiety, revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). ucsd.edu One derivative, featuring a 4-chloro-2-hydroxybenzoyl group, showed a 2-4 fold improvement in minimum inhibitory concentration (MIC) against MRSA compared to the parent compound. ucsd.edu In contrast, its corresponding dimethoxy-congener was inactive, highlighting the critical role of the hydroxyl group in its antibacterial efficacy. ucsd.edu This suggests that the presence and position of hydroxyl and methoxy groups on the benzoic acid ring are key determinants of antibacterial activity.
Another study evaluating a wide range of phenolic benzaldehydes and benzoic acids found that their bactericidal activity against pathogens like Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica was highly dependent on the substitution pattern. nih.gov Generally, compounds with hydroxyl groups were more active than those with methoxy groups. nih.gov Specifically, methoxybenzoic acids were found to be largely inactive under the tested conditions. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Key Finding |
|---|---|---|
| Marinopyrrole derivative with 4-chloro-2-hydroxybenzoyl group | MRSA | Showed a 2-4 fold improved MIC compared to the parent compound. ucsd.edu |
| Dimethoxy-congener of the marinopyrrole derivative | MRSA | Inactive at concentrations >200 μM. ucsd.edu |
| Phenolic benzoic acids (general) | C. jejuni, E. coli, L. monocytogenes, S. enterica | Hydroxyl groups generally confer more activity than methoxy groups. nih.gov |
| Methoxybenzoic acids (general) | C. jejuni, E. coli, L. monocytogenes, S. enterica | Largely inactive in the studied context. nih.gov |
Antifungal Properties and Growth Inhibition
The antifungal potential of benzoic acid derivatives has also been documented. For example, 3,4,5-trihydroxybenzoic acid has demonstrated notable antifungal activity against various species of Candida and dermatophytes. scirp.org In one study, its Minimum Inhibitory Concentration (MIC) against Trichophyton species and Epidermophyton floccosum was 32 µg/mL. scirp.org The acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid, showed lesser activity, indicating that the free hydroxyl groups are important for its antifungal effect. scirp.org
Similarly, 2-acyl-1,4-benzohydroquinone derivatives have shown potent antifungal properties against a variety of Candida and filamentous fungi strains. researchgate.net The most active compound in this series, 2-octanoylbenzohydroquinone, exhibited MIC values as low as 2-4 μg/mL against Candida krusei and Rhizopus oryzae. researchgate.net While not direct derivatives of this compound, these findings underscore the potential of substituted phenolic acids in inhibiting fungal growth. Furthermore, natural products containing the 2-hydroxy-6-methylbenzoic acid moiety are precursors to antibiotics, highlighting the relevance of this structural class in antifungal research. caymanchem.com
| Compound | Fungal Species | MIC (µg/mL) |
|---|---|---|
| 3,4,5-Trihydroxybenzoic acid | Trichophyton sp., Epidermophyton floccosum | 32 scirp.org |
| Microsporum sp. | 64 scirp.org | |
| 3,4,5-Tris(acetyloxy)benzoic acid | Trichophyton sp. | 64 - 128 scirp.org |
| Microsporum sp. | 128 - 256 scirp.org | |
| 2-Octanoylbenzohydroquinone | Candida krusei | 2 researchgate.net |
| Rhizopus oryzae | 4 researchgate.net |
Antiviral Properties and Molecular Mechanisms (In Vitro)
The antiviral activity of benzoic acid derivatives is an emerging area of research, with a focus on their ability to inhibit key viral enzymes. As mentioned previously, a significant mechanism of action is the inhibition of viral methyltransferases. nih.govmdpi.com
Specifically, 3-(adenosylthio)benzoic acid derivatives have been designed as inhibitors of the SARS-CoV-2 nsp14 guanine-N7-methyltransferase. nih.govmdpi.com This enzyme is crucial for the methylation of the 5'-cap structure of viral RNA, a modification that is essential for the virus to evade the host immune system and for the efficient translation of viral proteins. mdpi.com By targeting the nsp14 methyltransferase, these benzoic acid derivatives can disrupt the viral replication cycle. nih.govmdpi.com Structure-activity relationship studies have shown that substitutions on the benzoic acid ring, including the presence of a methoxy group, can be tailored to enhance inhibitory potency. nih.govmdpi.com These compounds often act as bisubstrate inhibitors, occupying both the S-adenosyl-methionine (SAM) and the mRNA binding pockets of the enzyme. nih.gov
Anti-proliferative and Apoptosis-inducing Effects in Cancer Cell Lines
A significant area of investigation for benzoic acid derivatives has been their potential as anticancer agents. Transcription factor NFκB and the serine/threonine kinase Akt are pivotal in cell survival signaling and are often activated in various cancers, including prostate cancer. nih.gov The ability of certain derivatives to target these pathways highlights their therapeutic potential.
Derivatives of this compound have demonstrated anti-proliferative effects against various cancer cell lines, particularly those associated with prostate cancer.
One notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the growth of both human and mouse prostate cancer cells. nih.gov Its efficacy was tested on androgen-sensitive (LNCaP) and androgen-independent (DU145) human prostate cancer cells. nih.gov The treatment led to significant morphological changes characteristic of apoptosis, including blebbing, nuclear condensation, and cell detachment. nih.gov Furthermore, HMBME was found to induce a G1-specific cell cycle block in LNCaP cells. nih.gov
Other related compounds have also been evaluated. Studies on hydroxytyrosol (B1673988) (HT) and its synthetic derivatives, such as hydroxytyrosyl acetate (B1210297) (HT-Ac) and hydroxytyrosyl ethyl ether (HT-Et), showed a selective, concentration-dependent anti-proliferative effect against prostate cancer cells (PC-3) compared to non-tumor prostate epithelial cells (RWPE-1). mdpi.com The cytotoxic effect was also observed in LNCaP and 22Rv1 cell lines. mdpi.com
| Compound/Derivative | Cell Line(s) | Observed Effect | Source |
|---|---|---|---|
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (Prostate) | Inhibited cell growth, induced G1-phase cell cycle block and apoptosis. | nih.gov |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | DU145 (Prostate) | Inhibited cell growth. | nih.gov |
| Hydroxytyrosol (HT) & Derivatives (HT-Ac, HT-Et) | PC-3, LNCaP, 22Rv1 (Prostate) | Exerted a concentration-dependent cytotoxic effect. Showed higher cytotoxicity in cancer cells than non-tumor cells. | mdpi.com |
| Flavonoid Derivatives (KKR Compounds) | LNCaP, DU145, PC3 (Prostate) | Inhibited cell proliferation, with LNCaP cells being the most sensitive. | nih.gov |
The mechanism behind the anti-proliferative effects of these compounds often involves the modulation of key cellular signaling pathways that regulate cell survival and apoptosis.
Research on HMBME in LNCaP prostate cancer cells revealed that it targets the Akt/NFκB signaling pathway. nih.gov The treatment resulted in a reduction in the level of the activated, phosphorylated form of Akt and inhibited its kinase activity. nih.gov Consequently, the transcriptional and DNA-binding activities of NFκB were significantly reduced, along with the levels of the p65 subunit. nih.gov The central role of Akt in this process was confirmed when overexpression of a constitutively active form of Akt protected the cancer cells from HMBME-induced growth inhibition and apoptosis. nih.gov This indicates that the HMBME-mediated inhibition of Akt kinase activity is a key mechanism in suppressing major survival pathways in prostate cancer cells. nih.gov The ability of benzoic acid derivatives to inhibit NF-κB activation has been corroborated in other studies as well. nih.gov
Structure Activity Relationship Sar Studies of 6 Hydroxy 3 Methoxy 2 Methylbenzoic Acid and Its Analogues
Correlating Substituent Position and Nature with Biological Potency
The biological potency of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. The "ortho effect," a phenomenon observed in ortho-substituted benzoic acids, often leads to an increase in acid strength regardless of whether the substituent is electron-donating or electron-withdrawing. dundee.ac.ukresearchgate.netyoutube.com This effect is attributed to a combination of steric and electronic factors that can influence the conformation of the carboxylic acid group and the stability of its conjugate base. dundee.ac.ukresearchgate.netyoutube.com
In the case of 6-Hydroxy-3-methoxy-2-methylbenzoic acid, the substituents are strategically positioned at the 2, 3, and 6 positions. The methyl group at the 2-position (ortho to the carboxylic acid) can exert a steric hindrance, potentially forcing the carboxyl group out of the plane of the benzene (B151609) ring. This "steric inhibition of resonance" can impact the molecule's interaction with its biological target. youtube.com Studies on 2,6-disubstituted benzoic acids have shown that this substitution pattern can significantly reduce their uptake by monocarboxylic acid transporters (MCTs) due to steric hindrance, which may affect their bioavailability and cellular activity. nih.gov
Role of Hydroxyl and Methoxy (B1213986) Groups in Ligand-Target Interactions
The hydroxyl and methoxy groups are key players in mediating interactions between a ligand and its biological target, primarily through hydrogen bonding and hydrophobic interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in a protein's binding pocket. iomcworld.com The methoxy group, while unable to donate a hydrogen bond, can act as a hydrogen bond acceptor.
In the context of this compound, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid group. researchgate.netnih.gov This interaction can influence the molecule's conformation, acidity, and ability to interact with external targets. rsc.orgstackexchange.com The presence of an intramolecular hydrogen bond has been shown to be a determining factor in the biological activity of some molecules. semanticscholar.org
Influence of Aromatic Ring Substitutions on Bioactivity Profile and Selectivity
Modification of the aromatic ring through the introduction, removal, or alteration of substituents is a fundamental strategy in drug design to modulate the bioactivity profile and selectivity of a lead compound. For benzoic acid derivatives, such substitutions can impact various properties including lipophilicity, electronic distribution, and steric bulk, all of which can influence how the molecule interacts with different biological targets. icm.edu.plnih.gov
In analogs of this compound, altering the substituents at the 2, 3, and 6 positions, or introducing new substituents at other positions, would be expected to have a profound impact on activity. For example, replacing the methyl group at the 2-position with a bulkier alkyl group could enhance steric hindrance, potentially leading to increased selectivity for certain enzymes or receptors. nih.gov Conversely, replacing it with a smaller or more polar group could alter the binding mode entirely.
The electronic properties of new substituents would also be critical. Introducing electron-withdrawing groups, such as halogens or a nitro group, would decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid, which could either enhance or diminish biological activity depending on the specific target. dundee.ac.uk For instance, in a study of other benzoic acid derivatives, the introduction of a chlorine or bromine atom at the 3-position led to improved pharmacokinetic properties. mdpi.com
Stereochemical Considerations in Structure-Activity Relationships
While this compound itself is an achiral molecule, the introduction of chiral centers into its analogs can have significant implications for their biological activity. Many biological targets, such as enzymes and receptors, are chiral themselves and can exhibit stereoselectivity, meaning they interact differently with enantiomers of a chiral ligand. tcichemicals.com
The introduction of a stereocenter could occur through various modifications of the parent molecule. For example, if the methyl group at the 2-position were replaced by a larger, chiral substituent, the resulting enantiomers could display different potencies and selectivities. One enantiomer might fit perfectly into the binding site of a target protein, leading to a strong biological response, while the other enantiomer might bind weakly or not at all.
The synthesis and evaluation of individual enantiomers are crucial in SAR studies of chiral compounds. beilstein-journals.org Chiral resolution techniques can be employed to separate racemic mixtures, allowing for the biological testing of each enantiomer. beilstein-journals.org For example, in a study of artificial glutamate (B1630785) analogs, esterification with L-menthol was used for chiral resolution, and the subsequent in vivo assay revealed that only one of the enantiomers was neuroactive. beilstein-journals.org Such findings underscore the importance of stereochemistry in drug design and the need to consider the three-dimensional arrangement of atoms when developing new therapeutic agents based on the this compound scaffold.
Advanced Analytical and Computational Characterization of 6 Hydroxy 3 Methoxy 2 Methylbenzoic Acid
Computational Chemistry and Theoretical Investigations
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
Molecular orbital (MO) theory is a fundamental computational chemistry tool used to describe the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into a molecule's reactivity and electronic behavior.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electron-containing orbital. Its energy level is associated with the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting an electron. Its energy level corresponds to the molecule's electron affinity. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net
For a related compound, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap was calculated to be 5.209 eV using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level, indicating significant charge-transfer interactions within the molecule. researchgate.net A similar DFT calculation for 6-Hydroxy-3-methoxy-2-methylbenzoic acid would be necessary to determine its specific electronic characteristics.
Table 1: Principles of Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the capacity to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the capacity to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |
Aromaticity Indices and Electronic Properties Calculations
Aromaticity is a key chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts greater stability compared to other geometric or connective arrangements with the same set of atoms. Computational methods are used to quantify this property through various indices.
Aromaticity Indices: Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are calculated to provide a quantitative measure of a compound's aromatic character. These calculations can reveal how substituents, like the hydroxyl, methoxy (B1213986), and methyl groups, influence the electron delocalization within the benzene (B151609) ring of this compound.
Electronic Properties: DFT calculations are also employed to determine a range of electronic properties, including the distribution of electron density, electrostatic potential, and dipole moment. These properties are essential for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments. For instance, the electron-donating or electron-withdrawing nature of the substituents affects the acidity and reactivity of the carboxylic acid group. aalto.fi
Molecular Modeling and Dynamics Simulations for Ligand-Protein Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.gov
Molecular Docking: This is the first step, where computational algorithms predict the preferred orientation and binding affinity of the ligand within the active site of a protein. aalto.fi The process generates a binding score, which estimates the strength of the interaction.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to observe the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations model the movements and conformational changes of atoms, providing a more realistic view of the binding stability. nih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. nih.gov
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding.
Interaction Energy: Calculates the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), to provide a more accurate estimation of binding affinity. aalto.fi This energy can be broken down into contributions from van der Waals forces, electrostatic interactions, and solvation energies. aalto.fi
These simulations can reveal crucial details about the specific amino acid residues involved in binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. aalto.finih.gov
| Interaction Analysis | Identifies specific bonds (e.g., hydrogen, hydrophobic). | To understand the molecular basis of the binding interaction. |
Metabolic Fate and Environmental Biotransformations of Benzoic Acid Derivatives
Microbial Transformation Pathways of Related Benzoic Acids
Microorganisms, including a diverse range of bacteria and fungi, are pivotal in the degradation of benzoic acid derivatives. They have evolved complex metabolic pathways to utilize these aromatic compounds as sources of carbon and energy. The structural features of a given benzoic acid derivative, such as the presence of hydroxyl, methoxy (B1213986), or methyl groups, influence the specific microbial consortia and degradative routes involved.
Bacterial Degradation:
Bacteria employ several key strategies to initiate the breakdown of substituted benzoic acids. A common initial step for methoxylated aromatic compounds is O-demethylation, which is carried out by various anaerobic and aerobic bacteria. For instance, anaerobic bacteria like Acetobacterium woodii and Eubacterium limosum can metabolize 3-methoxybenzoic acid to 3-hydroxybenzoic acid, demonstrating a methyl group removal mechanism rather than a methoxy group cleavage. nih.gov This process is crucial as it transforms the compound into a more readily degradable hydroxylated intermediate. nih.gov
For methyl-substituted benzoic acids, such as 2-methylbenzoic acid, bacteria like Pseudomonas cepacia MB2 utilize a dioxygenase-mediated pathway. This involves the formation of a catechol derivative, which is a central intermediate in many aromatic degradation pathways. nih.gov The methyl group itself can also be oxidized. nih.gov Similarly, the degradation of benzoic acid by various bacteria, including species of Acinetobacter, Alcaligenes, and Pseudomonas, proceeds through the formation of catechol. nih.gov
Fungal Degradation:
Fungi, particularly white-rot fungi known for their lignin-degrading capabilities, are also efficient in transforming benzoic acid derivatives. nih.govacademicjournals.org For example, Schizophyllum commune can degrade p-coumaric acid to p-hydroxybenzoic acid. academicjournals.org Fungi like Aspergillus niger and Penicillium species are also known to metabolize various hydroxybenzoic acids. mdpi.comresearchgate.net Fungal transformation can involve reactions such as hydroxylation, O-methylation, and cleavage of the aromatic ring system. researchgate.net For example, Aspergillus niger strains have been shown to transform 6-hydroxyflavanone, a related heterocyclic compound, into various hydroxylated and dehydrogenated products. researchgate.net
The general microbial strategy involves converting diverse substituted benzoic acids into central intermediates like catechol, protocatechuic acid, and gentisic acid. koreascience.kr These dihydroxylated intermediates are then susceptible to aromatic ring cleavage, leading to aliphatic products that can enter central metabolic cycles like the TCA cycle. koreascience.krnih.gov
Table 1: Examples of Microbial Transformation of Benzoic Acid Derivatives
| Microorganism | Substrate | Key Transformation/Metabolite | Reference |
|---|---|---|---|
| Pseudomonas cepacia MB2 | 2-Methylbenzoic acid | Formation of a catechol derivative | nih.gov |
| Acetobacterium woodii | 3-Methoxybenzoic acid | O-demethylation to 3-hydroxybenzoic acid | nih.gov |
| White-rot fungi (e.g., Trametes versicolor) | 4-Hydroxybenzoic acid | Conversion to hydroquinone | nih.gov |
| Schizophyllum commune | p-Coumaric acid | Conversion to p-hydroxybenzoic acid | academicjournals.org |
| Arthrobacter sp. | 2-Nitrobenzoate | Conversion to salicylate and catechol | doaj.org |
| Aspergillus and Penicillium spp. | p-Hydroxybenzoic acid | Degradation in soil environments | mdpi.com |
Enzymatic Biotransformations in Biological and Environmental Systems
The microbial degradation of benzoic acid derivatives is orchestrated by a suite of specific enzymes that catalyze key oxidative reactions. These enzymes are responsible for destabilizing the aromatic ring and preparing it for cleavage.
Key Enzyme Classes:
Monooxygenases and Hydroxylases: These enzymes are crucial for introducing hydroxyl groups onto the aromatic ring, a critical activation step. For example, 4-hydroxybenzoate 3-monooxygenase is a flavoprotein that hydroxylates p-hydroxybenzoate to form 3,4-dihydroxybenzoate (protocatechuic acid). ebi.ac.uk This reaction requires molecular oxygen and a reducing equivalent like NADPH. ebi.ac.uk The introduction of a second hydroxyl group ortho or para to an existing one makes the ring more susceptible to cleavage. koreascience.kr
Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring. They incorporate both atoms of a dioxygen molecule into the substrate. koreascience.kr There are two main types of ring cleavage:
Ortho-cleavage (intradiol fission): The ring is cleaved between two adjacent hydroxylated carbons. For example, catechol 1,2-dioxygenase cleaves catechol to produce cis,cis-muconic acid. nih.gov
Meta-cleavage (extradiol fission): The ring is cleaved adjacent to one of the hydroxylated carbons. Catechol 2,3-dioxygenase is a key enzyme in this pathway, converting catechol into 2-hydroxymuconic semialdehyde. nih.govnih.gov The choice between ortho- and meta-cleavage pathways varies between different microbial species. nih.govresearchgate.net
O-Demethylases: In the case of methoxylated benzoic acids, O-demethylating enzymes are essential for the initial transformation. These enzymes cleave the ether bond, removing the methyl group and forming a hydroxyl group, often releasing formaldehyde in the process. nih.govresearchgate.net For example, the cytochrome P450 enzyme CYP199A4 can perform O-demethylation on 4-methoxybenzoic acid to produce 4-hydroxybenzoic acid and formaldehyde. uq.edu.au
Table 2: Key Enzymes in Benzoic Acid Derivative Biotransformation
| Enzyme | Reaction Catalyzed | Example Substrate → Product | Reference |
|---|---|---|---|
| 4-Hydroxybenzoate 3-monooxygenase | Hydroxylation | 4-Hydroxybenzoate → Protocatechuate (3,4-Dihydroxybenzoate) | ebi.ac.uk |
| Catechol 1,2-dioxygenase | Ortho ring cleavage | Catechol → cis,cis-Muconic acid | nih.gov |
| Catechol 2,3-dioxygenase | Meta ring cleavage | Catechol → 2-Hydroxymuconic semialdehyde | nih.govnih.gov |
| Protocatechuate 3,4-dioxygenase | Ortho ring cleavage | Protocatechuate → β-Carboxy-cis,cis-muconate | nih.gov |
| O-Demethylase (e.g., CYP199A4) | O-demethylation | 4-Methoxybenzoic acid → 4-Hydroxybenzoic acid + Formaldehyde | uq.edu.au |
Future Research Trajectories and Interdisciplinary Outlook for 6 Hydroxy 3 Methoxy 2 Methylbenzoic Acid
Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action
A foundational step in characterizing any compound with therapeutic potential is the identification of its molecular targets and the elucidation of its mechanism of action (MOA). Insights into the direct cellular targets of small molecules are often derived from target-based assays, as well as comparisons of chemical structure and phenotypic responses to compounds with known MOAs. nih.gov For 6-Hydroxy-3-methoxy-2-methylbenzoic acid, this discovery process remains a critical and open area of investigation.
Future research should prioritize screening this compound against a wide array of biological targets. Given that its isomer, 2-Hydroxy-6-methoxybenzoic acid (6-Methoxysalicylic acid), has demonstrated analgesic properties, initial investigations could logically focus on targets within pain and inflammation pathways. medchemexpress.com Furthermore, the presence of hydroxy and methoxy (B1213986) groups on a benzene (B151609) ring is a common feature in molecules with significant antioxidative properties. bohrium.com Therefore, exploring its capacity to modulate oxidative stress pathways is a promising avenue.
Unbiased screening approaches, such as phenotypic screening in various cell lines followed by target deconvolution, could reveal unexpected activities. Techniques like chemical proteomics could identify protein binding partners directly, offering a clear path to understanding its cellular function. The ultimate goal is to move beyond preliminary observations to a detailed, mechanistic understanding of how this compound exerts its effects at a molecular level.
| Potential Biological Target Class | Rationale for Investigation | Potential Research Methods |
|---|---|---|
| Enzymes (e.g., COX, LOX) | Analgesic activity observed in the isomer 2-Hydroxy-6-methoxybenzoic acid suggests potential anti-inflammatory action. medchemexpress.com | In vitro enzyme inhibition assays; cell-based assays for inflammatory mediator production. |
| Nuclear Receptors | Many phenolic compounds interact with nuclear receptors to modulate gene expression related to metabolism and inflammation. | Receptor binding assays; reporter gene assays. |
| Protein Kinases | Kinases are critical regulators of cell signaling and are common targets for therapeutic agents. | Kinase panel screening; in vitro kinase activity assays. |
| Ion Channels | Modulation of ion channels is a key mechanism for analgesic and neurological effects. | Electrophysiological studies (e.g., patch-clamp). |
Exploration of Advanced Synthetic Methodologies and Green Chemistry Approaches for Sustainable Production
The availability of a compound is a prerequisite for its comprehensive study and potential development. While specific synthetic routes for this compound are not extensively documented, methodologies for synthesizing related substituted benzoic acids are well-established and can serve as a template. For instance, the synthesis of bosutinib starts from 3-methoxy-4-hydroxybenzoic acid and involves steps such as esterification, alkylation, nitration, and reduction. mdpi.com Similarly, the synthesis of gefitinib has been achieved starting from methyl 3-hydroxy-4-methoxybenzoate. nih.gov These multi-step syntheses provide a framework for the production of this compound from commercially available precursors.
However, future efforts must prioritize not only the efficiency but also the sustainability of the synthesis. Green chemistry principles offer a roadmap for developing environmentally benign processes. This includes the use of safer solvents, minimizing waste, employing catalytic reactions over stoichiometric ones, and improving energy efficiency. For example, traditional nitration reactions often use harsh acids, while modern approaches might explore solid acid catalysts or milder nitrating agents. The development of a one-pot or streamlined synthesis would further enhance the process's efficiency and reduce its environmental footprint.
| Synthetic Step | Potential Traditional Method | Potential Green Chemistry Alternative |
|---|---|---|
| Carboxylation | Grignard reaction with CO2. | Direct carboxylation using a recyclable catalyst and CO2 under milder conditions. |
| Hydroxylation/Methoxylation | Multi-step protection-deprotection sequences. | Enzymatic or chemo-enzymatic synthesis for regioselective functionalization. |
| Solvent Use | Use of chlorinated solvents (e.g., Dichloromethane). | Replacement with bio-based solvents (e.g., 2-Methyltetrahydrofuran) or supercritical fluids. |
| Purification | Silica gel chromatography. | Crystallization or supercritical fluid chromatography to reduce solvent waste. |
Integration of Omics Technologies for Comprehensive Biological Profiling and Systems-Level Understanding
To gain a holistic view of the biological impact of this compound, an integration of "omics" technologies is essential. These high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level understanding of how a compound affects cellular processes. By simultaneously measuring changes across multiple molecular layers, researchers can generate unbiased hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity.
A compelling blueprint for this approach is the multi-omics investigation of 4-Ethylbenzoic acid, which used metabolomics and proteomics to identify it as a key metabolite in cervical cancer progression and to uncover its effects on cellular protein expression. frontiersin.org A similar strategy applied to this compound would be highly informative. For example, treating a relevant cell model with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analysis could reveal which signaling pathways and cellular networks are perturbed. Metabolomic profiling could further elucidate downstream effects on cellular metabolism. This integrated data can pinpoint key molecular events, validate targets, and provide a comprehensive safety and efficacy profile. nih.gov
| Omics Technology | Objective | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | Analyze changes in gene expression. | Identify upregulated or downregulated genes and pathways, suggesting affected biological processes. |
| Proteomics | Analyze changes in protein abundance and post-translational modifications. | Identify direct protein targets and downstream effects on protein networks. frontiersin.org |
| Metabolomics | Analyze changes in small-molecule metabolites. | Reveal alterations in metabolic pathways and identify biomarkers of the compound's effect. |
| Multi-Omics Integration | Combine datasets for a systems-level view. | Construct a comprehensive model of the compound's mechanism of action, from gene to metabolite. |
Computational Design and Discovery of Next-Generation Analogues with Tailored Activities
Once initial biological activity is confirmed for this compound, computational chemistry and computer-aided drug design (CADD) can accelerate the discovery of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov These methods save time and resources by prioritizing the synthesis of the most promising compounds.
A key tool in this process is Quantitative Structure-Activity Relationship (QSAR) modeling. By synthesizing a small library of analogues and measuring their biological activity, a 3D-QSAR model can be built to predict the activity of virtual compounds. bohrium.com This model generates contour maps that highlight regions of the molecule where modifications (e.g., adding hydrogen bond donors, acceptors, or hydrophobic groups) are likely to increase or decrease activity. This information provides a rational basis for designing new, more potent analogues. nih.gov
Molecular docking simulations can be used to predict how these designed analogues bind to a specific protein target, assuming a target has been identified. This allows for the optimization of interactions to enhance binding affinity and selectivity. Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can help filter out compounds with poor drug-like properties early in the discovery pipeline, ensuring that synthetic efforts are focused on candidates with the highest probability of success.
| Computational Method | Purpose | Application to Analogue Design |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Optimize interactions of analogues with the target's active site to improve potency. |
| 3D-QSAR | Relate the 3D properties of molecules to their biological activity. | Guide the design of new analogues by identifying key structural features required for activity. bohrium.com |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups responsible for biological activity. | Design novel scaffolds that retain key interactions while having different core structures. |
| ADME/Tox Prediction | Predict pharmacokinetic properties and potential toxicity in silico. | Prioritize the synthesis of analogues with favorable drug-like properties and low toxicity risk. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-hydroxy-3-methoxy-2-methylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves regioselective methylation and hydroxylation of benzoic acid derivatives. For example, methyl protection of hydroxyl groups (e.g., using diazomethane) followed by oxidation or demethylation steps may be employed . Optimization includes adjusting reaction temperature (e.g., 60–80°C for esterification) and catalysts (e.g., sulfuric acid for acid-catalyzed reactions). Characterization of intermediates via TLC or HPLC ensures reaction progression .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR can identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- IR : Stretching vibrations for -OH (~3200 cm), C=O (~1680 cm), and C-O (methoxy, ~1250 cm) .
- X-ray crystallography : Resolves crystal packing and dihedral angles, as demonstrated in structurally related compounds .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is stable under dry, cool conditions (2–8°C) but degrades upon exposure to moisture, heat (>40°C), or strong acids/alkalis . Store in amber glass vials under inert gas (N) to prevent oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .
Advanced Research Questions
Q. How do substituent positions (hydroxy, methoxy, methyl) influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The methoxy group at C3 acts as an electron-donating group, directing electrophiles to the para position (C5), while the methyl group at C2 sterically hinders adjacent positions. Computational modeling (e.g., DFT) predicts charge distribution, validated experimentally via nitration or bromination followed by LC-MS analysis of products .
Q. What strategies can resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Standardized protocols : Use USP/Ph.Eur. solubility tiers (e.g., shake-flask method in buffered solutions at 25°C).
- Co-solvency studies : Evaluate solubility enhancers (e.g., DMSO, cyclodextrins) to reconcile discrepancies.
- Purity assessment : Impurities (e.g., residual solvents) may alter solubility; validate via HPLC (>98% purity) .
Q. How can LC-MS/MS be optimized to quantify trace degradation products of this compound?
- Methodological Answer :
- Column selection : Use C18 columns (2.6 µm particle size) for high resolution.
- Ionization : ESI-negative mode for deprotonated ions [M-H].
- MRM transitions : Monitor parent ion (e.g., m/z 195 → 151 for the intact compound) and fragments (e.g., m/z 177 for decarboxylation products). Validate with spiked samples (LOQ < 0.1 µg/mL) .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In vitro assays : Incubate with human liver microsomes (HLM) and NADPH. Quench reactions at timed intervals and analyze metabolites via UPLC-QTOF.
- Docking studies : Use software like AutoDock Vina to predict binding affinities to CYP3A4/CYP2D6 active sites .
Q. How can conflicting data on its antioxidant activity in different assay systems be reconciled?
- Methodological Answer :
- Assay standardization : Compare DPPH, ABTS, and FRAP assays under identical conditions (pH, temperature).
- Interference checks : Test for auto-oxidation or metal chelation artifacts. Use ESR spectroscopy to directly measure radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
